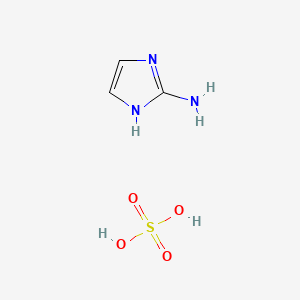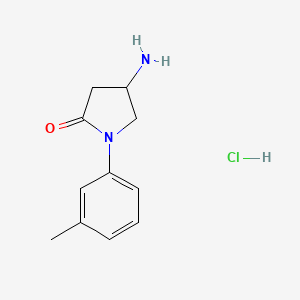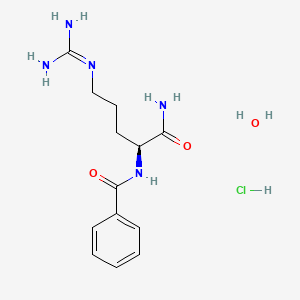
Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate
Vue d'ensemble
Description
“Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate” is a nonpeptide substrate of proteases and deiminases . It is a white to light yellow powder to crystal . It has been used as a substrate for the quantification of papain, carboxypeptidase B, protein arginine deiminase 2 (PAD2), and PAD4 activities .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H19N5O2·HCl·H2O . Its molecular weight is 331.81 . The InChI Key is PYZACNCNNFUUDO-PPHPATTJSA-N .Chemical Reactions Analysis
“this compound” is a substrate for various enzymes. It has been used as a substrate for the quantification of papain, carboxypeptidase B, protein arginine deiminase 2 (PAD2), and PAD4 activities .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder to crystal .Applications De Recherche Scientifique
Enzyme Characterization and Activity
Protease Activity in Fungi : A study identified an alkaline serine protease in Fusarium oxysporum that hydrolyzes BAEE. This protease showed enhanced activity in the presence of Ca2+ and Mg2+ ions and was inhibited by certain compounds including N-tosyl-L-lysine chloromethyl ketone (Barata et al., 2002).
Enzymatic Reaction Mechanisms : Research on trypsin from pig pancreas used BAEE to study hydrolysis reactions in different microenvironments, revealing insights into the enzyme's mechanism of action (Zakharchenko et al., 2008).
Biosensor Development : A biosensor for protein determination was developed using BAEE to optimize the conditions of trypsin immobilization. This biosensor demonstrated potential for detecting peptides in cosmetic products (Marrakchi et al., 2006).
Chemical and Material Sciences
Enzyme Immobilization : A study explored the immobilization of trypsin on different monoliths, using BAEE hydrolysis to measure the enzyme's activity. This research aids in understanding how to effectively immobilize enzymes for various applications (Benčina et al., 2004).
Glycosylation Methods : BAEE was used in a study on glycosylation methods, which is crucial for the synthesis of certain compounds in pharmaceutical and biochemical research (Lee et al., 2007).
Biomedical and Pharmaceutical Applications
PEGylation of Trypsin : A study investigated the effect of PEG molecular weight on the biological activity and thermal stability of PEGylated trypsin using BAEE. This research is significant in the development of therapeutic proteins (Treetharnmathurot et al., 2008).
Protein Aggregation Suppression : N-Acetylated-L-arginine was tested for its ability to suppress protein aggregation in formulations, with BAEE used in the experimental setups. This study is relevant for the storage stability of protein therapeutics (Kim et al., 2020).
Lipid Membrane Studies : BAEE was used to study the insertion of arginine and its derivatives in lipid membranes, providing insights critical for understanding drug delivery and membrane-protein interactions (Fonseca et al., 2010).
Mécanisme D'action
Target of Action
Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate is a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . These enzymes play a crucial role in protein digestion and regulation of various physiological processes.
Mode of Action
The compound interacts with its target enzymes by fitting into their active sites. Upon interaction, the bond between the arginine and the p-nitroaniline moieties in the compound is hydrolyzed . This hydrolysis releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
Result of Action
The hydrolysis of the compound at the active sites of proteolytic enzymes releases the chromophore p-nitroaniline . This release can be detected by colorimetric analysis, providing a measure of the activity of the target enzymes . Therefore, the compound can be used as a tool to study the function and activity of proteolytic enzymes.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate has been found to interact with various enzymes and proteins. For instance, it has been shown to interact with the proteinase activity of Giardia lamblia trophozoites . It also exhibits interactions with human urinary urokinase .
Cellular Effects
It has been observed to influence the enzymatic activity of certain proteins, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. For example, it has been shown to interact with the proteinase activity of Giardia lamblia trophozoites . It also interacts with human urinary urokinase, influencing its enzymatic activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under standard storage conditions .
Metabolic Pathways
Given its interactions with enzymes such as proteinases and urokinase, it may be involved in protein metabolism .
Propriétés
IUPAC Name |
N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2.ClH.H2O/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H;1H2/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNWMEVQAWUIHX-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



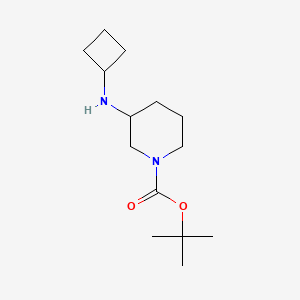
![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3021709.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B3021712.png)
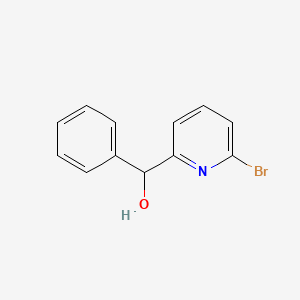

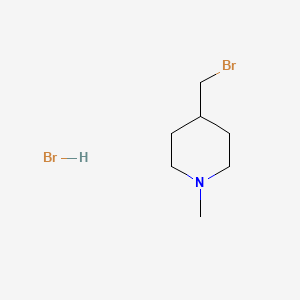
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)
